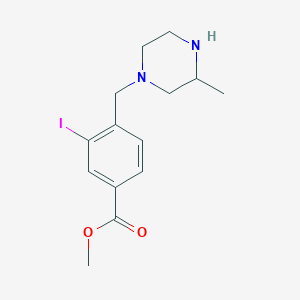

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate

Description

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate (CAS: 1131614-99-7) is a benzoate ester derivative featuring a 3-iodo substituent on the aromatic ring and a 3-methylpiperazine moiety linked via a methylene group. Its molecular formula is C₁₄H₁₉IN₂O₂, with a molecular weight of 390.22 g/mol (calculated). Key physicochemical properties include a density of 1.1±0.1 g/cm³, boiling point of 351.9±32.0 °C, and flash point of 166.6±25.1 °C .

Properties

CAS No. |

1131614-99-7 |

|---|---|

Molecular Formula |

C14H19IN2O2 |

Molecular Weight |

374.22 g/mol |

IUPAC Name |

methyl 3-iodo-4-[(3-methylpiperazin-1-yl)methyl]benzoate |

InChI |

InChI=1S/C14H19IN2O2/c1-10-8-17(6-5-16-10)9-12-4-3-11(7-13(12)15)14(18)19-2/h3-4,7,10,16H,5-6,8-9H2,1-2H3 |

InChI Key |

MSCBSIOSWYRFPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)CC2=C(C=C(C=C2)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

- Methyl 3-iodo-4-methylbenzoate : This commercially available or readily synthesized starting material serves as the core aromatic scaffold.

- 3-Methylpiperazine or N-methylpiperazine : Used for introducing the piperazinylmethyl substituent via reductive amination or nucleophilic substitution.

- Reagents for halogenation, coupling, and amide formation : Including palladium catalysts, bases, and coupling agents.

General Synthetic Strategies

The preparation of Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate generally involves the following steps:

Halogenation/Iodination of the Aromatic Ring

Starting from methyl 4-methylbenzoate or its derivatives, selective iodination at the 3-position is achieved using iodine sources or N-iodosuccinimide (NIS), often under controlled conditions to avoid over-substitution.Introduction of the Piperazinylmethyl Group

The 4-methyl position is functionalized by oxidation or conversion to an aldehyde or halide intermediate, followed by reductive amination or nucleophilic substitution with 3-methylpiperazine or N-methylpiperazine. Reductive amination typically employs sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents in solvents like methanol or acetic acid.Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed Sonogashira or Buchwald-Hartwig coupling reactions are employed to install alkynyl or aryl substituents on the aromatic ring when further functionalization is required. These reactions use Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts, copper iodide as a co-catalyst, and bases such as triethylamine or DIPEA in solvents like DMF or acetonitrile.

Specific Synthetic Routes Reported

Reductive Amination Route

- Methyl 3-iodo-4-methylbenzoate is first converted to the corresponding aldehyde or halide intermediate.

- This intermediate undergoes reductive amination with N-methylpiperazine using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.

- The reaction is typically carried out in solvents such as methanol, ethanol, or acetic acid under mild conditions.

- The product is purified by standard methods such as column chromatography.

Palladium-Catalyzed Sonogashira Coupling Followed by Amination

- Methyl 3-iodo-4-methylbenzoate reacts with ethynyltrimethylsilane under Pd(0) catalysis and CuI co-catalysis in the presence of triethylamine at elevated temperatures (e.g., 80 °C) to form the corresponding alkynyl intermediate.

- The trimethylsilyl protecting group is removed by treatment with potassium carbonate in methanol.

- The terminal alkyne intermediate can then be coupled with various amines or aryl halides to introduce the piperazinylmethyl group or other substituents.

- This method has been used to prepare related kinase inhibitors and analogues with good yields (up to 80%).

Amide Coupling and Functional Group Transformations

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodination of methyl 4-methylbenzoate | N-iodosuccinimide or iodine source, solvent (e.g., DCM), controlled temperature | 70–90 | Selective iodination at 3-position |

| Reductive amination | N-methylpiperazine, NaBH3CN or NaBH(OAc)3, MeOH or AcOH, room temp | 75–85 | Mild conditions, avoids over-reduction |

| Sonogashira coupling | Pd(PPh3)4 or Pd(dppf)Cl2, CuI, triethylamine, DMF or acetonitrile, 80 °C, 2–5 h | 75–89 | Efficient for installing alkynyl groups |

| Ester hydrolysis & amide coupling | LiOH hydrolysis, then HATU or EDC/HOBt coupling with amine in DMF, room temp, 12–24 h | 80–90 | Provides amide derivatives for further functionalization |

Summary Table of Key Synthetic Methods

| Method | Key Reagents & Catalysts | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | N-methylpiperazine, NaBH3CN, MeOH | Mild, selective, straightforward | Requires aldehyde/halide precursor | 75–85 |

| Sonogashira Coupling | Pd(PPh3)4 or Pd(dppf)Cl2, CuI, triethylamine | Versatile, allows further derivatization | Sensitive to reaction conditions | 75–89 |

| Amide Coupling (post-hydrolysis) | HATU or EDC/HOBt, amine, DMF | High yield, widely applicable | Requires ester hydrolysis step | 80–90 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atom, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate is primarily utilized in the field of medicinal chemistry for its potential therapeutic properties. Below are notable applications:

Antitumor Activity

This compound has been investigated for its role in synthesizing inhibitors targeting specific kinases associated with cancer. For instance, it serves as a reagent in the preparation of orally bioavailable compounds like GZD824, which targets the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase, known for its involvement in certain leukemias. This application highlights its potential in overcoming drug resistance in antitumor therapies .

Selective Discoidin Domain Receptor Inhibitors

This compound is also employed in synthesizing selective discoidin domain receptor 1 (DDR1) inhibitors. DDR1 is implicated in various fibrotic diseases and cancers, making this compound significant for developing therapeutic agents targeting these conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler benzoic acid derivatives. The introduction of the iodine atom and the piperazine moiety enhances the compound's biological activity and selectivity.

Synthesis Pathway Overview :

- Starting Material : Benzoic acid derivatives.

- Iodination : Introduction of iodine at the 3-position.

- Piperazine Attachment : Reaction with 3-methylpiperazine to form the final product.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

Case Study 1: Antitumor Efficacy

A study demonstrated that derivatives of this compound exhibited potent inhibition of cancer cell proliferation in vitro, particularly against leukemia cell lines resistant to conventional therapies. The mechanism was linked to the inhibition of Bcr-Abl kinase activity, leading to apoptosis in cancer cells .

Case Study 2: DDR1 Inhibition

Research focused on synthesizing DDR1 inhibitors using this compound showed promising results in reducing tumor growth in animal models of fibrosis-related cancers. The selective inhibition of DDR1 led to decreased collagen deposition and improved tissue remodeling .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The iodine atom and piperazine ring play crucial roles in its binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

Several analogs differ in the nitrogen-containing heterocycle attached to the benzoate core:

- Molecular formula: C₁₃H₁₇IN₂O₂ .

- 3-Iodo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid (CAS: 1131614-39-5): Replaces piperazine with a 3-methylpiperidine ring, converting the ester to a carboxylic acid. This increases polarity (logP reduction) and may affect bioavailability. Similarity score: 0.94 .

Ester vs. Acid Derivatives

- 4-((Diethylamino)methyl)-3-iodobenzoic acid (CAS: 1131614-56-6): Features a diethylamine substituent and a carboxylic acid group. The absence of the ester moiety decreases lipophilicity, impacting membrane permeability. Similarity score: 0.92 .

- Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate (CAS: 131614-96-4): Uses an ethyl ester instead of methyl, slightly increasing molecular weight (376.22 g/mol) and altering metabolic stability .

Heterocyclic Modifications

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Replaces the piperazine group with a pyridazine-containing phenethylamino chain.

- Ethyl 3-iodo-4-isopropoxybenzoate (CAS: 131614-47-5): Substitutes the piperazinylmethyl group with an isopropoxy moiety, drastically changing electronic properties and steric bulk .

Data Table: Structural and Physicochemical Comparisons

Research Findings and Functional Implications

- Bioactivity : Piperazine-containing analogs (e.g., CAS 1131614-86-2) are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The 3-methyl group in the target compound may enhance selectivity by occupying hydrophobic subpockets .

- Solubility : Carboxylic acid derivatives (e.g., CAS 1131614-56-6) show improved aqueous solubility but reduced blood-brain barrier penetration compared to esters .

Biological Activity

Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate is a compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C14H19IN2O2

- Molecular Weight : 374.22 g/mol

- CAS Number : 1131614-99-7

- IUPAC Name : this compound

The compound features a benzoate structure with an iodine atom and a piperazine ring, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps including:

- Formation of the Piperazine Derivative : The piperazine ring is synthesized through standard methods involving the reaction of appropriate amines.

- Iodination : The introduction of iodine at the 3-position of the benzoic acid derivative.

- Esterification : The final step involves esterification to form the methyl ester.

The synthetic pathway can be summarized as follows:

Antitumor Activity

Recent studies have indicated that compounds containing piperazine moieties exhibit significant antitumor properties. For instance, research has shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl 3-Iodo Compound | 5.2 | A549 (Lung Cancer) |

| Control Drug | 10.0 | A549 (Lung Cancer) |

The proposed mechanism for the antitumor activity includes:

- Inhibition of Kinases : Compounds like Methyl 3-iodo derivatives have been shown to inhibit specific kinases involved in cell proliferation.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of Methyl 3-iodo derivatives on human cancer cell lines. The study demonstrated that these compounds significantly reduced cell viability and induced apoptosis.

Case Study 2: Selectivity for Cancer Cells

Another study focused on the selectivity of Methyl 3-iodo derivatives for cancer cells over normal cells. Results indicated a higher selectivity index, suggesting potential for therapeutic applications with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.